molecular formula C28H31ClFN5O6S B12417722 ERK1/2 inhibitor 3

ERK1/2 inhibitor 3

Cat. No.: B12417722
M. Wt: 620.1 g/mol
InChI Key: VMIRUEBEKFUOHT-UPCLLVRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERK1/2 inhibitor 3 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes scaling up the reactions, ensuring high yields, and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ERK1/2 inhibitor 3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

ERK1/2 inhibitor 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.

    Biology: Employed in research to understand the biological functions of ERK1/2 in cell signaling, proliferation, and differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with mutations in the RAS-RAF-MEK-ERK pathway.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the MAPK pathway

Mechanism of Action

ERK1/2 inhibitor 3 exerts its effects by inhibiting the kinase activity of ERK1/2. This prevents the phosphorylation and activation of downstream targets involved in cell proliferation and survival. The compound binds to a specific site on ERK1/2, blocking its interaction with MEK1/2 and other substrates. This inhibition disrupts the MAPK signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells .

Properties

Molecular Formula

C28H31ClFN5O6S

Molecular Weight

620.1 g/mol

IUPAC Name

(2S)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1,1-dioxo-3H-1,2-benzothiazol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide

InChI

InChI=1S/C28H31ClFN5O6S/c1-16(27(37)33-24(15-36)19-9-20(30)12-22(10-19)40-2)35-14-18-4-3-17(11-25(18)42(35,38)39)26-23(29)13-31-28(34-26)32-21-5-7-41-8-6-21/h3-4,9-13,16,21,24,36H,5-8,14-15H2,1-2H3,(H,33,37)(H,31,32,34)/t16-,24+/m0/s1

InChI Key

VMIRUEBEKFUOHT-UPCLLVRISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5

Origin of Product

United States

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